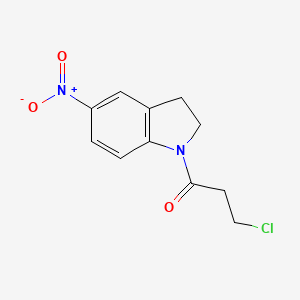1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
CAS No.: 680214-08-8
Cat. No.: VC16194726
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 680214-08-8 |
|---|---|
| Molecular Formula | C11H11ClN2O3 |
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 3-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C11H11ClN2O3/c12-5-3-11(15)13-6-4-8-7-9(14(16)17)1-2-10(8)13/h1-2,7H,3-6H2 |
| Standard InChI Key | ZXNPPIQKYURSQG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCCl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Systematic Nomenclature
The compound’s systematic IUPAC name, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)propan-1-one, reflects its core structure:
-
Propanone backbone: A three-carbon ketone with a chlorine atom at the β-position (C3).
-
Indoline substituent: A partially saturated indole ring (2,3-dihydro-1H-indole) substituted with a nitro group at the 5-position.
The molecular formula is C₁₁H₁₁ClN₂O₃, with a calculated molecular weight of 266.67 g/mol. This differs from its non-nitro analog (C₁₁H₁₂ClNO, 209.67 g/mol) due to the addition of a nitro group (-NO₂) and the consequent adjustment in hydrogen count .
Stereoelectronic Properties
The nitro group at the 5-position of the indoline ring introduces significant electronic effects:
-
Electron-withdrawing resonance: The -NO₂ group reduces electron density on the aromatic system, increasing susceptibility to electrophilic substitution at meta/para positions relative to itself.
-
Hydrogen bonding potential: The nitro group’s planar geometry and polarity enhance intermolecular interactions, potentially influencing crystallinity and solubility .
Table 1: Comparative Structural Properties
| Property | 3-Chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | 3-Chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)propan-1-one |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO | C₁₁H₁₁ClN₂O₃ |
| Molecular Weight (g/mol) | 209.67 | 266.67 |
| Key Substituents | Chlorine (C3), indoline | Chlorine (C3), 5-nitroindoline |
| Calculated LogP | 2.1 | 1.8 |
Synthesis and Manufacturing
Synthetic Pathway
While no explicit literature exists for the nitro derivative, its synthesis likely parallels methods used for 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, with additional nitration steps :
-
Indoline Nitration:
-
Substrate: 2,3-Dihydro-1H-indole
-
Reagents: Concentrated HNO₃/H₂SO₄ mixture at 0–5°C
-
Product: 5-Nitro-2,3-dihydro-1H-indole
-
-
Acylation:
This route mirrors the synthesis of the non-nitro analog, yielding the target compound as a crystalline solid.
Industrial-Scale Considerations
-
Nitration Safety: Exothermic nitration requires precise temperature control to avoid byproducts or decomposition.
-
Purification Challenges: The nitro group’s polarity may necessitate chromatographic separation or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Thermal Stability
The nitro derivative is expected to exhibit lower thermal stability than its non-nitro counterpart due to the nitro group’s propensity for exothermic decomposition. Differential scanning calorimetry (DSC) of similar compounds shows exotherms above 150°C .
Solubility Profile
-
Polar solvents: Moderate solubility in acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Nonpolar solvents: Poor solubility in hexane or toluene.
-
Aqueous solubility: <1 mg/mL at 25°C, influenced by the nitro group’s hydrophobic contribution .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to the 4- and 6-positions of the indoline ring. Example reactions:
-
Sulfonation: Fuming H₂SO₄ yields 5-nitro-4-sulfoindoline derivatives.
-
Halogenation: Cl₂/FeCl₃ introduces chlorine at the 4-position.
Nucleophilic Acyl Substitution
The β-chloro ketone moiety undergoes substitution with nucleophiles:
-
Ammonolysis: Reaction with NH₃/EtOH produces 3-amino-1-(5-nitroindolin-1-yl)propan-1-one.
-
Thiolysis: NaSH in ethanol yields the corresponding thioether.
Applications and Derivatives
Pharmaceutical Intermediate
The nitro group serves as a precursor for amine derivatives via reduction (e.g., H₂/Pd-C → 5-aminoindoline). Such amines are valuable in synthesizing serotonin receptor modulators .
Agrochemical Relevance
Analogous compounds like Pyroquilon (a rice blast fungicide) derive from similar indoline ketones, suggesting potential antifungal applications for the nitro derivative .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume